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Compound of Interest
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Cat. No.: B15575614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-369 is a novel ionizable cationic lipid designed for the efficient delivery of short interfering

RNA (siRNA).[1][2] Its unique chemical structure facilitates the encapsulation of nucleic acids

and their subsequent release into the cytoplasm of target cells. Lipid nanoparticles (LNPs)

formulated with L-369 serve as a protective vehicle for siRNA, preventing its degradation in the

bloodstream and enabling targeted delivery.[3] This document provides a detailed protocol for

the formulation of L-369 LNPs, along with methodologies for their characterization.

The formulation of stable and effective LNPs is a critical step in the development of RNA-based

therapeutics. The protocol outlined below is based on the well-established microfluidic mixing

technique, which allows for reproducible and scalable production of LNPs with controlled size

and high encapsulation efficiency.[1][4] While the provided lipid molar ratios are based on

common formulations for similar ionizable lipids, optimization may be necessary to achieve the

desired characteristics for a specific siRNA cargo and application.[3][5]

L-369 Lipid Profile
A clear understanding of the physicochemical properties of L-369 is essential for successful

LNP formulation.
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Property Value Reference

Chemical Name

9-[4-(dimethylamino)-1-

oxobutoxy]-heptadecanedioic

acid, 1,17-bis(3-pentyloctyl)

ester

[2][6]

Synonyms Lipid 369 [2][6]

CAS Number 1443522-24-4 [2][6]

Molecular Formula C49H95NO6 [2]

Molecular Weight 794.3 g/mol [2][6]

Purity >95% [1][2]

Solubility

Sparingly soluble in Methanol

(1-10 mg/ml), Slightly soluble

in Chloroform and Ethanol

(0.1-1 mg/ml)

[2][6]

LNP Formulation Protocol: Microfluidic Mixing
This protocol describes the preparation of L-369 LNPs for siRNA delivery using a microfluidic

mixing device. The principle involves the rapid mixing of a lipid solution in ethanol with an

aqueous solution of siRNA at an acidic pH. This process leads to the self-assembly of lipids

around the siRNA, forming nanoparticles.

Materials and Reagents
Lipids:

L-369 (Ionizable Cationic Lipid)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

Cholesterol (Helper Lipid)
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1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG 2000) (PEGylated Lipid)

Nucleic Acid:

siRNA of interest

Solvents and Buffers:

Ethanol (200 proof, RNase-free)

Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Equipment:

Microfluidic mixing system (e.g., NanoAssemblr®)

Syringes (1 mL and 3 mL, RNase-free)

Vortex mixer

Dialysis device (e.g., Slide-A-Lyzer™, MWCO 10 kDa)

Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

Zeta potential analyzer

Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

Stock Solution Preparation
L-369 Stock Solution: Prepare a 10 mg/mL stock solution of L-369 in ethanol.

DSPC Stock Solution: Prepare a 10 mg/mL stock solution of DSPC in ethanol.

Cholesterol Stock Solution: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.
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DMG-PEG 2000 Stock Solution: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in

ethanol.

siRNA Stock Solution: Prepare a 0.2 mg/mL solution of siRNA in 50 mM citrate buffer (pH

4.0).

LNP Formulation Workflow
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Caption: Workflow for L-369 LNP formulation using microfluidics.

Experimental Protocol
Lipid Mixture Preparation:

Based on a molar ratio of 50:10:38.5:1.5 (L-369:DSPC:Cholesterol:DMG-PEG 2000),

combine the appropriate volumes of the stock solutions in an RNase-free microcentrifuge

tube.[3]

Vortex the lipid mixture to ensure homogeneity.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.
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Load the lipid mixture (in ethanol) into a 1 mL syringe.

Load the siRNA solution (in citrate buffer) into a 3 mL syringe.

Set the flow rate ratio to 3:1 (aqueous:ethanolic).

Initiate the mixing process to generate the LNP dispersion.

Purification:

Transfer the collected LNP dispersion to a dialysis cassette.

Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to

remove ethanol and neutralize the pH.[7]

After dialysis, recover the LNP solution.

Sterilization and Storage:

Sterilize the LNP solution by passing it through a 0.22 µm syringe filter.

Store the final LNP formulation at 4°C. It is recommended to use the LNPs within one to

two weeks.

LNP Characterization Protocols
Thorough characterization is essential to ensure the quality and consistency of the formulated

LNPs.

Characterization Parameters
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Parameter Method Typical Expected Values

Particle Size (Diameter)
Dynamic Light Scattering

(DLS)
50 - 150 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
< 0.2

Zeta Potential
Electrophoretic Light

Scattering (ELS)
Near-neutral at pH 7.4

siRNA Encapsulation

Efficiency
RiboGreen Assay > 90%

Protocol: Size and Polydispersity Index (PDI)
Measurement by DLS

Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument.

Set the instrument parameters (e.g., temperature, scattering angle).

Perform the measurement to obtain the average particle size (Z-average) and PDI.

Protocol: Zeta Potential Measurement
Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.

Load the sample into a zeta potential measurement cell.

Place the cell in the instrument.

Perform the measurement to determine the surface charge of the LNPs.

Protocol: siRNA Encapsulation Efficiency

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol uses a fluorescent dye (RiboGreen) that binds to nucleic acids. The fluorescence

is measured in the presence and absence of a detergent (Triton X-100), which lyses the LNPs.

RiboGreen Assay Workflow

Prepare two sets of LNP samples

Add Triton X-100 to one set
to lyse LNPs (Total siRNA)

Add buffer to the other set
(Free siRNA)

Add RiboGreen reagent to both sets

Measure fluorescence

Calculate Encapsulation Efficiency:
EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Click to download full resolution via product page

Caption: Workflow for determining siRNA encapsulation efficiency.

Prepare two sets of diluted LNP samples in a 96-well plate.

To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and

expose all siRNA. This will measure the total siRNA.
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To the second set of wells, add an equal volume of buffer. This will measure the amount of

unencapsulated (free) siRNA.

Add the RiboGreen reagent to all wells according to the manufacturer's protocol.

Incubate for the recommended time, protected from light.

Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without

Triton X-100)] / (Fluorescence with Triton X-100) x 100

Conclusion
This document provides a comprehensive guide for the formulation and characterization of L-
369 lipid nanoparticles for siRNA delivery. Adherence to these protocols will enable researchers

to produce consistent and well-characterized LNPs. It is important to note that the provided

formulation parameters, particularly the lipid molar ratios, serve as a starting point and may

require optimization for specific applications to achieve maximal therapeutic efficacy. Further in

vitro and in vivo studies are necessary to evaluate the performance of the formulated L-369
LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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